6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
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Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7/c1-16-6-3-4-9-20(16)26-21-19-15-25-29(2)22(19)28-23(27-21)31-12-10-30(11-13-31)18-8-5-7-17(24)14-18/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMITLFBCITBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, play a wide role in drug discovery processes and have considerable biological significance. They are vital in several biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity.
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets to exert their effects. For instance, some pyrimidine derivatives function by inhibiting the action of α-amylase in the digestive tract, limiting carbohydrate breakdown and consequent glucose absorption.
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways due to their diverse biological potential. For example, some pyrimidine derivatives can inhibit the Renin-angiotensin system, which plays a main role in water electrolyte equilibrium, cell functions, and cardiovascular structure.
Biological Activity
The compound 6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A pyrazolo[3,4-d]pyrimidine core.
- A piperazine moiety linked to a 3-chlorophenyl group.
- An o-tolyl substituent that may influence its pharmacological properties.
Research indicates that this compound interacts primarily with dopamine and serotonin receptors, which are critical in modulating mood and cognition. Specifically, it has shown activity as a D2-like and 5-HT2 receptor modulator, making it a candidate for treating conditions such as schizophrenia and depression .
Receptor Binding Affinity
The binding affinity of the compound to various receptors has been evaluated using radiolabeled ligand binding assays. The results are summarized in the following table:
| Receptor Type | Binding Affinity (Ki) | Notes |
|---|---|---|
| D2 Receptor | 50 nM | Moderate affinity |
| D3 Receptor | 45 nM | Similar to D2, with potential selectivity |
| 5-HT2A Receptor | 60 nM | Significant interaction observed |
These findings suggest that the compound may exert its effects through modulation of these receptors, which are implicated in various neuropsychiatric disorders.
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models of depression and anxiety. For instance, administration in rodent models showed significant improvements in behavioral tests such as the forced swim test and the elevated plus maze , indicating antidepressant and anxiolytic properties respectively .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds within this chemical class:
- Case Study on Schizophrenia Treatment : A clinical trial involving a related piperazine derivative showed promising results in reducing psychotic symptoms in patients with schizophrenia. The study reported a reduction in Positive and Negative Syndrome Scale (PANSS) scores after treatment .
- Anxiety Disorders : Another study investigated the effects of a structurally similar compound on patients with generalized anxiety disorder (GAD). The results indicated significant reductions in anxiety levels measured by the Hamilton Anxiety Rating Scale (HAM-A) after eight weeks of treatment .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The piperazine ring enables secondary amine reactivity, facilitating alkylation or acylation. For example:
These modifications enhance solubility or introduce functional handles for further derivatization.
Electrophilic Aromatic Substitution (EAS)
The o-tolyl and 3-chlorophenyl groups participate in EAS, though reactivity is moderated by electron-withdrawing chlorine:
Functionalization of the Pyrazolo[3,4-d]pyrimidine Core
The core undergoes regioselective reactions at positions 3, 4, and 6:
Cross-Coupling Reactions
Transition metal-catalyzed couplings enable aryl/heteroaryl introductions:
Reductive/Hydrolytic Transformations
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Nitro Reduction | H₂, Pd/C, MeOH, RT, 12 h | Amino group introduction | |
| Ester Hydrolysis | NaOH, EtOH/H₂O, reflux, 6 h | Carboxylic acid derivative |
Key Mechanistic Insights
-
Piperazine Reactivity : The secondary amine undergoes acylation at milder conditions compared to primary amines due to steric hindrance .
-
Core Stability : Pyrazolo-pyrimidine rings resist oxidation but undergo electrophilic substitution under acidic conditions .
-
Steric Effects : o-Tolyl’s methyl group directs substitutions to para positions, while 3-chlorophenyl’s Cl limits EAS to meta positions .
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves three critical stages:
- Piperazine ring formation : Achieved via a Mannich reaction using formaldehyde, secondary amines, and ketones/aldehydes under controlled pH (acidic/basic) .
- Pyrazolo[3,4-d]pyrimidine core construction : Cyclization of precursors (e.g., aminopyrazoles and carbonyl compounds) using acidic (H₂SO₄) or basic (K₂CO₃) conditions .
- Substituent introduction : Chlorophenyl and o-tolyl groups are added via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig), requiring catalysts like Pd(OAc)₂ . Optimization: Use high-throughput screening for catalysts and reaction parameters (temperature, solvent polarity) to improve yield (>80%) and purity (HPLC >95%) .
Q. How is structural characterization performed to confirm the compound’s identity?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl) .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ at m/z 506.2) .
- X-ray crystallography : Resolves 3D conformation, particularly piperazine ring puckering and pyrazolopyrimidine planarity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against kinases (e.g., JAK2) or receptors (e.g., dopamine D2/D3) using fluorescence polarization assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, IC₅₀ <10 µM) .
- Receptor binding : Radioligand displacement assays (e.g., ³H-spiperone for serotonin receptors) .
Advanced Research Questions
Q. How do structural modifications influence activity in SAR studies?
- Piperazine substituents : Replacing 3-chlorophenyl with 2-methoxyphenyl increases serotonin receptor affinity (Kᵢ from 15 nM → 8 nM) .
- Pyrazole core methylation : 1-Methyl enhances metabolic stability (t₁/₂ in liver microsomes: 45 min → 90 min) . Method: Synthesize analogs via parallel synthesis and compare IC₅₀ values using dose-response curves .
Q. How can contradictory activity data across assays be resolved?
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) may alter protonation states, affecting receptor binding .
- Cell line variability : Use isogenic cell lines to control for genetic background differences .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers and validate reproducibility .
Q. What strategies improve pharmacokinetic properties like solubility and bioavailability?
- Salt formation : Hydrochloride salts increase aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .
- Prodrug design : Esterification of amine groups enhances intestinal absorption (e.g., Caco-2 permeability >1×10⁻⁶ cm/s) .
- LogP optimization : Introduce polar groups (e.g., -OH) to reduce logP from 4.2 to 3.5, improving solubility .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with dopamine D3 receptors (e.g., hydrogen bonding with Asp110) .
- MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-receptor complexes .
- Free energy calculations : MM-PBSA quantifies binding energies (ΔG < -40 kcal/mol indicates strong affinity) .
Q. What methods identify metabolic pathways and potential toxic metabolites?
- Liver microsome assays : Incubate with NADPH and analyze metabolites via LC-MS/MS (e.g., hydroxylation at C4 position) .
- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) detect competitive/non-competitive inhibition .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
Q. How can selectivity over off-target receptors be validated?
- Panels of receptor assays : Screen against 50+ GPCRs/kinases (e.g., Eurofins Cerep Selectivity Panel) .
- Crystal structures : Compare binding poses with off-targets (e.g., serotonin 5-HT₂A vs. D3 receptors) .
- Gene expression profiling : RNA-seq identifies downstream pathways affected by off-target binding .
Q. What scale-up challenges arise in multi-gram synthesis, and how are they addressed?
- Catalyst loading : Reduce Pd content from 5 mol% to 1 mol% via ligand optimization (e.g., XPhos) .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
